1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol
Description
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol is a synthetic organic compound characterized by a substituted phenyl group and a branched aliphatic chain. Its structure features a 2-chloro-4,5-methylenedioxy aromatic ring linked to a heptenol backbone with a methyl substituent at the 6th carbon.
Properties
Molecular Formula |
C15H19ClO3 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzodioxol-5-yl)-6-methylhept-1-en-3-ol |
InChI |
InChI=1S/C15H19ClO3/c1-10(2)3-5-12(17)6-4-11-7-14-15(8-13(11)16)19-9-18-14/h4,6-8,10,12,17H,3,5,9H2,1-2H3 |
InChI Key |
LCLWFMKTPZFRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C=CC1=CC2=C(C=C1Cl)OCO2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Considerations
The compound features three key structural elements that guide its synthesis:
- A 2-chloro-4,5-methylenedioxyphenyl aromatic ring
- A hepten-3-ol aliphatic side chain with a double bond at position 1 and a methyl group at position 6
- A chiral secondary alcohol functional group at position 3
Synthesis typically involves assembling the aromatic moiety and the aliphatic chain through carbon-carbon bond-forming reactions, followed by selective functional group transformations to install the hydroxyl group and double bond.
Literature Survey of Synthetic Routes
No direct synthetic procedure for this exact compound was found in major chemical databases or journals. However, analogous compounds with chlorinated methylenedioxyphenyl groups and alkenyl alcohol side chains have been synthesized using the following strategies:
Aldol or Michael Addition Reactions: Formation of the carbon-carbon bond between the aromatic aldehyde or ketone derivatives and aliphatic enones or aldehydes to build the hepten-3-ol framework.
Grignard or Organolithium Reagents: Nucleophilic addition of organometallic reagents derived from the aromatic ring to aliphatic aldehydes or ketones to form the secondary alcohol.
Selective Halogenation and Methylenedioxy Ring Formation: The 2-chloro substitution on the phenyl ring is typically introduced via electrophilic aromatic substitution using chlorine sources. The methylenedioxy group is formed by cyclization of catechol derivatives with formaldehyde or related reagents.
Olefin Formation: The double bond at position 1 of the hepten chain can be installed via elimination reactions or Wittig-type olefination.
Hypothetical Synthetic Route Proposal
Based on the above, a plausible synthetic route could be as follows:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Chlorination | 4,5-methylenedioxyphenol | Chlorinating agent (e.g., N-chlorosuccinimide) | 2-chloro-4,5-methylenedioxyphenol |
| 2 | Protection/Cyclization | 2-chloro-4,5-methylenedioxyphenol | Formaldehyde, acid catalyst | 2-chloro-4,5-methylenedioxyphenyl intermediate |
| 3 | Formation of organometallic reagent | 2-chloro-4,5-methylenedioxyphenyl bromide | Magnesium in ether | 2-chloro-4,5-methylenedioxyphenylmagnesium bromide |
| 4 | Nucleophilic addition | Hepten-3-one or heptenal derivative | Addition of organometallic reagent | Secondary alcohol intermediate |
| 5 | Olefin formation | Alcohol intermediate | Dehydration or Wittig reaction | This compound |
This route aligns with general synthetic organic chemistry principles and is consistent with the structural requirements of the target molecule.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Expectations | Purity Considerations |
|---|---|---|---|---|
| Aldol/Michael Addition | Straightforward C-C bond formation; mild conditions | Possible side reactions; stereochemistry control needed | Moderate to high | Requires chromatographic purification |
| Grignard Addition | High reactivity; direct formation of alcohol | Sensitive to moisture; requires dry conditions | High if controlled | High purity achievable with proper workup |
| Electrophilic Chlorination | Selective halogenation possible | Overchlorination risk | High with controlled stoichiometry | Purity depends on reaction control |
| Wittig Olefination | Good control over double bond geometry | Phosphine oxide byproduct | High | Requires purification to remove byproducts |
Summary Table of Key Data
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C$${15}$$H$${19}$$ClO$$_{3}$$ | - |
| Molecular Weight | 282.763 g/mol | - |
| Density | 1.206 g/cm$$^3$$ | Measured at standard conditions |
| Boiling Point | 415.9ºC at 760 mmHg | High thermal stability |
| Flash Point | 205.3ºC | Relevant for safety protocols |
| Purity (commercial) | 98.0% | From industrial supplier |
Chemical Reactions Analysis
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles, while reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives.
Scientific Research Applications
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Aromatic Substitution Patterns
- Chlorinated Aromatic Compounds : The chloro substituent in the target compound is analogous to chlorophenyl groups in compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). However, the latter contains a sulfanyl linkage (-S-) and a trifluoromethyl group, which enhance electrophilicity and metabolic stability compared to the methylenedioxy group in the target compound .
- Methylenedioxy Derivatives: Methylenedioxy groups are common in bioactive molecules (e.g., safrole, myristicin). These groups can form DNA adducts, as seen in heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (), though the target compound lacks the heterocyclic amine structure linked to carcinogenicity .
Aliphatic Chain Variations
The heptenol chain in the target compound differs from shorter or unsaturated chains in other analogues. For example, heterocyclic amines in have imidazo-pyridine or quinoline backbones, which are planar and favor intercalation with DNA, unlike the flexible aliphatic chain of the target compound .
Physicochemical Properties
While direct data on the target compound are unavailable, inferences can be made:
- Solubility: The hydroxyl (-OH) group enhances water solubility compared to fully nonpolar analogues like those in , which lack hydrophilic moieties.
- Stability : The methylenedioxy group may confer resistance to oxidative degradation, similar to trifluoromethyl groups in ’s pyrazole derivatives .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Aromatic Substituents | Aliphatic Chain | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2-Cl, 4,5-methylenedioxy | 6-methyl-1-hepten-3-ol | -OH, Cl, O-CH₂-O |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | Phenyl, imidazo-pyridine | Methyl | -NH₂, -CH₃ |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 3-Cl, sulfanyl, trifluoromethyl | None | -CHO, -S-, -CF₃ |
Research Findings and Implications
- Structural Insights : The target compound’s methylenedioxy and chloro groups may mimic the electrophilic reactivity of heterocyclic amines (), but its aliphatic chain likely reduces DNA-binding efficiency compared to planar heterocycles .
- Synthetic Applications : The sulfur-containing analogues in demonstrate how substituents like sulfanyl or trifluoromethyl groups alter stability and reactivity—a design consideration for optimizing the target compound’s properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol, and what challenges arise during purification?
- Methodology : Begin with a Friedel-Crafts alkylation of methylenedioxybenzene derivatives, followed by halogenation (chlorination at the 2-position) and subsequent Grignard addition to introduce the heptenol chain. Purification often requires column chromatography with silica gel (hexane/ethyl acetate gradients) due to the compound’s polarity and potential stereoisomerism. Challenges include managing regioselectivity during chlorination and isolating enantiomers if chiral centers form .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the methylenedioxy group (δ ~5.9–6.1 ppm for aromatic protons) and the chloro substituent’s electronic effects. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: ~310.12). IR spectroscopy identifies hydroxyl (broad ~3300 cm⁻¹) and methylenedioxy (asymmetric C-O-C stretch at ~930 cm⁻¹) groups. Cross-reference with synthetic intermediates to resolve ambiguities .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the allylic alcohol moiety. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) quarterly. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., epoxide formation or over-chlorination)?
- Methodology : Employ Design of Experiments (DOE) to optimize reaction parameters:
- Temperature : Lower chlorination temperatures (0–5°C) reduce dichlorination byproducts.
- Catalyst : Use Lewis acids (e.g., AlCl₃) in substoichiometric amounts to enhance regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates. Post-reaction quenching with aqueous NaHCO₃ mitigates acid-catalyzed rearrangements .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic potential)?
- Methodology : Re-evaluate purity (>98% by HPLC) and stereochemistry (chiral HPLC or X-ray crystallography). Compare assays under standardized conditions:
- In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) with positive controls (e.g., doxorubicin).
- Therapeutic screens : Test against enzyme targets (e.g., kinases) linked to methylenedioxy-phenyl interactions. Discrepancies may arise from impurity-driven off-target effects .
Q. How does the compound’s stereochemistry impact its pharmacological profile, and what computational tools predict this?
- Methodology : Perform molecular docking (AutoDock Vina) to model interactions between enantiomers and target proteins (e.g., cytochrome P450 enzymes). Validate with circular dichroism (CD) to correlate absolute configuration with activity. Studies suggest the (R)-enantiomer exhibits higher binding affinity to hydrophobic enzyme pockets .
Q. What are the environmental fate and ecotoxicological risks of this compound, and how are they assessed?
- Methodology : Conduct OECD 301F biodegradation tests in aqueous media to measure half-life under UV exposure. Use Daphnia magna acute toxicity assays (EC₅₀) to evaluate aquatic impact. Structural analogs (e.g., chlorinated phenols) show moderate persistence (t₁/₂ ~30 days), suggesting similar behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
